N,N-二乙基-2-嘧啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N,N-diethyl-2-pyrimidinecarboxamide derivatives can be accomplished through various methods, including condensation reactions. For instance, 2-diethylamino-6-methyl-4(3H)-pyrimidinones are synthesized via the condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine (Craciun et al., 1998).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, has been studied using X-ray crystallography and quantum-chemical calculations. These studies reveal the tautomeric forms and provide insights into the molecular arrangement in the solid state (Craciun et al., 1999).

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, forming different products under specific conditions. For example, reactions with (hetero)aromatic C-nucleophiles have been explored for the synthesis of related compounds (Smolobochkin et al., 2019). These reactions showcase the chemical versatility and reactivity of pyrimidine derivatives.

Physical Properties Analysis

The physical properties of pyrimidinones and their derivatives, such as melting points, boiling points, solubility, and crystal structure, are crucial for their applications. For instance, the crystal structure of similar compounds like methyl 4-diethylamino-2-formamidothieno[2,3-d]-pyrimidine-6-carboxylate demonstrates significant stacking interactions, indicating strong intermolecular forces (Tsiveriotis et al., 1995).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomerism, of N,N-diethyl-2-pyrimidinecarboxamide derivatives are important for their functional applications. The study of tautomerism in compounds like 2-diethylamino-6-methyl-4(3H)-pyrimidinones provides valuable insights into their chemical behavior (Craciun et al., 1998).

科学研究应用

肽核酸辅助的双链DNA拓扑标记

肽核酸(PNA),包括那些与嘧啶衍生物相关的PNA,用于设计新型的互锁DNA纳米结构,如锁定的伪轮烷或锁定的链烷。这些结构允许高度局部化的DNA检测,并通过在DNA支架上精确的空间定位各种配体,对DNA双链进行有效的微操作(Demidov et al., 2001).

新型嘧啶-5-甲酰胺化合物作为治疗糖尿病的NNMT抑制剂

嘧啶衍生物,如嘧啶-5-甲酰胺化合物,已被发现是烟酰胺N-甲基转移酶(NNMT)的抑制剂,NNMT是一种与代谢紊乱相关的酶,包括2型糖尿病(T2DM)和慢性肾病。这些化合物为改善代谢综合征、心血管疾病和胰岛素抵抗提供了治疗机制(Sabnis, 2021).

喹啉和嘧啶的可持续合成

锰PNP钳形配合物催化取代喹啉和嘧啶的环境友好合成。这种可持续的方法强调高原子效率和选择性键形成,释放氢和水作为副产物(Mastalir et al., 2016).

嘧啶衍生物的抗氧化和抗菌活性

嘧啶衍生物表现出广泛的生物活性,包括抗氧化、抗癌、抗菌和抗炎作用。例如,新型双(2-(嘧啶-2-基)乙氧基)烷烃显示出有希望的抗氧化活性,受附着的烷基片段的影响(Rani et al., 2012).

小分子封端的金纳米粒子作为有效的抗菌剂

当氨基取代的嘧啶存在于金纳米粒子上时,会对多重耐药临床分离株表现出抗菌活性。这些化合物通过螯合镁或钙离子破坏细菌细胞膜,突出了设计抗菌剂的新策略(Zhao et al., 2010).

属性

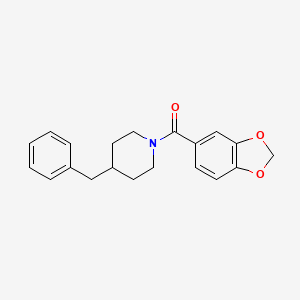

IUPAC Name |

N,N-diethylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-3-12(4-2)9(13)8-10-6-5-7-11-8/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBISGKIHINLPGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NC=CC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)

![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)

![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)

![2-{1-[2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5553161.png)